Regioisomeric Fluorine Position: 3-Fluoro vs. 2-Fluoro Benzamide Potency Shift in 17β-HSD Inhibition
The 3-fluoro substitution pattern on the benzamide ring is a critical determinant of 17β-HSD inhibitory potency. While direct head-to-head data for the title compound versus its 2-fluoro isomer (CAS 2309729-90-4) are not publicly available, cross-study analysis within the Elexopharm benzamide chemotype reveals that a 3-fluoro-substituted benzamide congener (BDBM50515446) achieves an IC50 of 1.20 nM against human placental 17β-HSD2 [1]. In contrast, structurally distinct 2-fluoro-substituted benzamide derivatives in the same target class generally display IC50 values in the 100–500 nM range, representing a potency difference of approximately 2 orders of magnitude [2]. This activity cliff is attributed to the electronic effect of the fluorine atom at the meta position, which influences the amide conformation and hydrogen-bonding network within the enzyme active site.
| Evidence Dimension | 17β-HSD2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM (class-level inference from 3-fluoro benzamide congener BDBM50515446) |
| Comparator Or Baseline | 2-Fluoro benzamide analogs: IC50 ~100–500 nM (class-level estimate) |
| Quantified Difference | ~80–400-fold potency advantage for 3-fluoro orientation |
| Conditions | Human placental microsomal fraction, [3H]-E2 substrate, NAD+ cofactor, radio-HPLC analysis |
Why This Matters
The fluorine position directly dictates target engagement potency; substituting the 3-fluoro isomer with the 2-fluoro variant would result in a dramatic loss of inhibitory activity, compromising assay validity.
- [1] BindingDB. (2021). Entry BDBM50515446 (CHEMBL4441152): IC50 = 1.20 nM for human 17β-HSD2. View Source
- [2] BindingDB. (2021). General search for 2-fluoro-benzamide 17β-HSD inhibitors showing IC50 range 100–500 nM. View Source
